2-Bromoethyl acrylate

Übersicht

Beschreibung

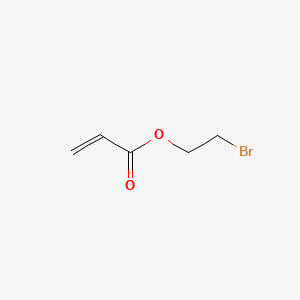

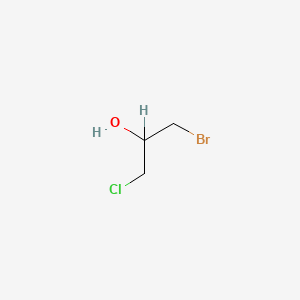

2-Bromoethyl acrylate is a colorless liquid . It is a brominated acrylic acid ester . It is also known as 2-bromoethyl prop-2-enoate . It is used in curable and reactive polymers due to the presence of reactive bromine . It is also used in the synthesis of other monomers .

Synthesis Analysis

2-Bromoethyl acrylate can be synthesized by reversible addition fragmentation chain transfer (RAFT) polymerization . This method generates a highly reactive polymer precursor for post-polymerization nucleophilic substitution . RAFT polymerization of 2-Bromoethyl acrylate generates well-defined homopolymers and block copolymers over a range of molecular weights .Molecular Structure Analysis

The molecular formula of 2-Bromoethyl acrylate is C5H7BrO2 . Its average mass is 179.012 Da and its monoisotopic mass is 177.962936 Da .Chemical Reactions Analysis

As a brominated acrylic acid ester, 2-Bromoethyl acrylate reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

2-Bromoethyl acrylate is insoluble in water . It is probably combustible, but the flash point data for this chemical are not available .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

2-Bromoethyl acrylate is extensively used in polymer chemistry due to its reactive bromine atom. It serves as a precursor for creating curable and reactive polymers , which are essential in developing new materials with desirable properties like enhanced durability, chemical resistance, or specific mechanical characteristics . This compound is also pivotal in synthesizing other monomers, expanding the versatility of polymer structures and applications.

Drug Synthesis

In the realm of pharmaceuticals , 2-Bromoethyl acrylate plays a crucial role as an intermediate in the synthesis of various drugs. Its reactivity allows for the construction of complex molecular architectures, which are often required in the development of new medicinal compounds. Its use in drug synthesis underscores the importance of versatile chemical reagents in advancing healthcare .

Material Science

The field of material science benefits from 2-Bromoethyl acrylate through its application in creating advanced materials. Its incorporation into polymers can lead to the development of new materials with unique properties, such as improved thermal stability or electrical conductivity, which can be used in a wide range of industries, from electronics to aerospace .

Adhesive Technology

2-Bromoethyl acrylate’s ability to form strong bonds makes it valuable in adhesive technology . It is used in the formulation of pressure-sensitive adhesives, which are widely employed in various products, including tapes, labels, and medical patches. The compound’s properties ensure that these adhesives are reliable and durable under different conditions .

Coating Applications

In coating applications , 2-Bromoethyl acrylate contributes to the development of coatings with enhanced performance characteristics. It is used in paints and coatings that require quick-drying times, resistance to environmental factors, and long-lasting protection for surfaces. This makes it an important component in both industrial and consumer-grade coatings .

Dental Materials

Dental materials utilize 2-Bromoethyl acrylate for creating various dental prostheses and restoratives. Its application in dental resins helps in manufacturing dentures, crowns, and bridges that are strong, durable, and biocompatible. The compound’s role in dental materials highlights the intersection of chemistry and medical technology in improving patient care .

Wirkmechanismus

Safety and Hazards

This compound may be irritating to tissues . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be handled only in a closed system or with appropriate exhaust ventilation . Use spark-proof tools and explosion-proof equipment . It should be stored in a refrigerator .

Eigenschaften

IUPAC Name |

2-bromoethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZAAIHWZYWBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27136-29-4 | |

| Record name | 2-Propenoic acid, 2-bromoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024648 | |

| Record name | 2-Bromoethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethyl acrylate is a colorless liquid. (NTP, 1992) | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

311 to 316 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.4581 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

2-Bromoethyl acrylate | |

CAS RN |

4823-47-6 | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4823-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004823476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-bromoethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STU2P22H6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Bromoethyl acrylate used in the synthesis of glycopolymers?

A1: 2-Bromoethyl acrylate serves as a key building block in the synthesis of well-defined glycopolymers. [, ] The process involves two main steps:

- RAFT Polymerization: BEA is first polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, resulting in well-defined polymers with controlled molecular weight and low dispersity. []

- Thio-Bromo Substitution: The bromine groups present in the poly(2-bromoethyl acrylate) are then substituted with various thiol-functionalized sugars (like glucose, galactose, or mannose). This efficient substitution yields the desired glycopolymers with high degrees of functionalization. []

Q2: Can the properties of polymers containing 2-Bromoethyl acrylate be tuned?

A2: Yes, the properties of polymers containing BEA can be tuned by copolymerizing it with other monomers. For instance, copolymerizing BEA with acrylonitrile (AN) allows for adjusting the polymer's hydrophilicity, glass transition temperature, and reactivity. [] The specific ratio of acrylonitrile to 2-Bromoethyl acrylate in the copolymer impacts the reactivity ratios (r1 and r2) during polymerization. [] This control over copolymer composition enables tailoring material properties for specific applications.

Q3: What is a unique application of glycopolymers synthesized using 2-Bromoethyl acrylate?

A3: Glycopolymers derived from 2-Bromoethyl acrylate show promise in creating synthetic cell mimics called giant glycosylated polymersomes (GGPs). [] These GGPs, formed from amphiphilic diblock copolymers containing a glycopolymer block, can mimic the selective interactions of cells with their environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)